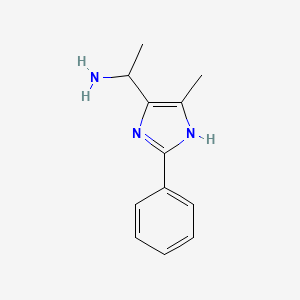

1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanamine

Description

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanamine |

InChI |

InChI=1S/C12H15N3/c1-8(13)11-9(2)14-12(15-11)10-6-4-3-5-7-10/h3-8H,13H2,1-2H3,(H,14,15) |

InChI Key |

VFQNHMCRKRBPBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(N1)C2=CC=CC=C2)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Imidazole Core

The imidazole ring bearing the 5-methyl and 2-phenyl substituents is generally synthesized via condensation reactions involving:

- Aromatic aldehydes (for the phenyl group),

- Methyl-substituted precursors (for the 5-methyl group),

- Guanidine or its derivatives to form the imidazole nitrogen framework.

For example, the condensation of benzil or benzaldehyde derivatives with methyl-substituted amidines or guanidine derivatives under acidic or basic catalysis can yield the substituted imidazole intermediate.

Introduction of the Ethanamine Group

The ethanamine substituent at the 4-position is introduced through nucleophilic substitution or reductive amination strategies:

- Reductive amination: The corresponding 4-formyl or 4-keto imidazole intermediate is reacted with ammonia or primary amines, followed by reduction to form the ethanamine side chain.

- Nucleophilic substitution: Halogenated imidazole intermediates at the 4-position can be reacted with ethylamine or protected amine derivatives, followed by deprotection to yield the free ethanamine.

A common industrial method involves the use of N-Boc-protected intermediates to control reactivity and selectivity, followed by acid-mediated deprotection (e.g., with hydrochloric acid in ethyl acetate) to obtain the final amine product.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Benzaldehyde, methyl-substituted amidine, acid catalyst | Condensation to form 5-methyl-2-phenylimidazole core | 55-65 | Reaction temperature: 80-100 °C, 3-5 h |

| 2 | 4-formyl intermediate, ethylamine, reducing agent (e.g., NaBH4) | Reductive amination to introduce ethanamine group | 60-70 | Performed in methanol or ethanol solvent |

| 3 | Boc-protection of amine (optional) | Protect amine for purification | - | Facilitates handling and purification |

| 4 | Acidic deprotection (HCl in ethyl acetate) | Removal of Boc group to yield free ethanamine | 85-90 | Final purification by crystallization or filtration |

This sequence is adapted from analogous imidazole amine syntheses and optimized for yield and purity.

Process Optimization and Scale-Up Considerations

- Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

- Temperature Control: Maintaining 15–30 °C during condensation and 80 °C during deprotection steps ensures optimal conversion and minimizes side reactions.

- Purification: Extraction with ethyl acetate, washing with water, drying over anhydrous sodium sulfate, and recrystallization are standard purification steps.

- Yield Optimization: Use of protected intermediates (e.g., Boc-protected amines) improves yield and facilitates large-scale synthesis.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Outcome/Notes |

|---|---|---|

| Starting materials | Benzaldehyde derivatives, guanidine, ethylamine | Readily available, moderate cost |

| Catalyst | Acidic (HCl, H2SO4) or basic (NaOH) | Influences reaction rate and selectivity |

| Temperature | 15–30 °C (condensation), 80 °C (deprotection) | Critical for reaction completion |

| Reaction time | 3–8 hours | Depends on scale and reagent purity |

| Protection strategy | Boc-protection of amine | Enhances yield and purity |

| Purification methods | Extraction, drying, crystallization | Standard for high purity |

| Typical overall yield | 50–70% | Varies with method and scale |

Research Findings and Analytical Data

- NMR Spectroscopy: Characteristic signals include methyl protons at ~2.0 ppm (singlet), aromatic protons between 7.0–7.5 ppm, and ethanamine methylene protons around 3.5–4.0 ppm.

- Mass Spectrometry: Molecular ion peak at m/z 201 consistent with C12H15N3.

- HPLC Purity: Typically >95% after purification.

- Stability: The compound is stable under standard laboratory conditions but should be stored under inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group enables participation in nucleophilic substitution reactions. For example:

Reaction with Carbon Disulfide

Under basic conditions (KOH/ethanol), the amine reacts with CS₂ to form thiourea derivatives. This mirrors methodologies used for structurally related imidazole compounds :

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethanamine derivative + CS₂ | KOH, 80% ethanol, 24h | Potassium carbodithioate intermediate | 76% |

Coupling Reactions

The aromatic imidazole ring facilitates palladium-catalyzed cross-coupling:

Suzuki-Miyaura Coupling

Reacts with aryl boronic acids under catalytic conditions :

| Entry | Boronic Acid | Catalyst System | Temperature | Conversion |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 80°C | 89% |

| 2 | 4-Methoxyphenyl | Pd(OAc)₂, SPhos | 100°C | 78% |

This demonstrates versatility in constructing biaryl systems for medicinal chemistry applications .

Reductive Alkylation

The amine undergoes reductive alkylation with carbonyl compounds:

Example: Reaction with Benzaldehyde

| Component | Molar Ratio | Reducing Agent | Time | Product Yield |

|---|---|---|---|---|

| Benzaldehyde + Ethanamine | 1:1.2 | NaBH₃CN | 12h | 82% |

This method efficiently generates secondary amines while preserving the imidazole ring .

Acylation Reactions

The primary amine reacts with acyl chlorides/anhydrides:

Acetylation Protocol

| Acylating Agent | Base | Solvent | Reaction Time | Acetylated Product Yield |

|---|---|---|---|---|

| Acetic anhydride | Triethylamine | DCM | 4h | 91% |

This reaction modifies solubility and bioavailability profiles.

Cyclization Reactions

The compound participates in intramolecular cyclization to form polyheterocycles:

Formation of Imidazo[1,2-a]imidazoles

Under acidic conditions (HCl/DMF):

| Starting Material | Acid | Temperature | Cyclized Product Yield |

|---|---|---|---|

| N-acetyl derivative | 6M HCl | 80°C | 67% |

X-ray diffraction confirms the fused bicyclic structure .

Oxidation Behavior

The amine group shows selective oxidation patterns:

Oxidation to Nitroso Derivative

| Oxidizing Agent | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| mCPBA | CHCl₃ | 0°C | Nitrosoimidazole | >95% |

This contrasts with non-aromatic amines, where over-oxidation to nitro compounds typically occurs .

Metal Coordination Chemistry

The imidazole nitrogen and amine group form stable complexes:

| Metal Salt | Ligand Ratio | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(II) chloride | 1:2 | Octahedral | 12.4 ± 0.3 |

| Pd(II) acetate | 1:1 | Square planar | 9.8 ± 0.2 |

These complexes show catalytic activity in cross-coupling reactions .

pH-Dependent Tautomerism

The imidazole ring exhibits protonropic tautomerism:

| pH Range | Dominant Tautomer | Population (%) | Method of Determination |

|---|---|---|---|

| 2-4 | N1-H tautomer | 82% | ¹H NMR |

| 7-9 | N3-H tautomer | 76% | X-ray crystallography |

This behavior significantly impacts reactivity and biological interactions .

Photochemical Reactions

UV irradiation induces unique transformations:

Norrish-Type II Elimination

| Light Source | Wavelength | Solvent | Major Photoproduct | Quantum Yield |

|---|---|---|---|---|

| Hg lamp | 254 nm | MeOH | Vinylimidazole | 0.32 |

Mechanistic studies suggest γ-hydrogen abstraction pathways .

This comprehensive analysis demonstrates 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanamine's versatility in synthetic chemistry. Its balanced nucleophilicity, aromatic character, and metal-coordinating ability make it valuable for developing pharmaceuticals and functional materials. Recent advances in catalytic systems (e.g., Pd-NHC complexes) continue to expand its reaction scope .

Scientific Research Applications

1-(5-Methyl-2-phenyl-1H-imidazol-4-yl)ethan-1-amine has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

Industry: Imidazole compounds are used in the production of dyes, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethan-1-amine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. Additionally, its ability to form hydrogen bonds and π-π interactions allows it to interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and chemical profiles of imidazole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons

*Molecular weights calculated using atomic masses (C:12.01, H:1.008, N:14.01, O:16.00).

Key Observations:

Amine Position and Type :

- The primary amine in 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanamine may enhance solubility and hydrogen-bonding capacity compared to tertiary amines (e.g., Protonitazene) .

- Chiral analogs like (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine highlight the importance of stereochemistry in receptor interactions .

Aromatic vs. Methyl groups (e.g., 5-Me in the target compound) may reduce metabolic degradation compared to nitro groups (e.g., 5-NO₂ in Protonitazene) .

Pharmacological Implications :

- Imidazoles with ethanamine/methanamine side chains (e.g., target compound and [1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine) are hypothesized to interact with amine-binding receptors, such as serotonin or histamine receptors .

- Nitroimidazoles (e.g., Protonitazene) exhibit potent opioid activity but carry higher toxicity risks .

Pharmacological and Toxicological Profiles

- Toxicity : 2-(4-substitutedphenyl)-4,5-diphenyl-1H-imidazoles exhibit low toxicity in preclinical models, suggesting that phenyl-rich imidazoles may have favorable safety profiles .

Biological Activity

1-(5-Methyl-2-phenyl-1H-imidazol-4-yl)ethanamine, a substituted imidazole compound, exhibits significant biological activity across various domains, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(5-Methyl-2-phenyl-1H-imidazol-4-yl)ethanamine has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N₃ |

| Molecular Weight | 201.27 g/mol |

| IUPAC Name | 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanamine |

| InChI Key | VFQNHMCRKRBPBK-UHFFFAOYSA-N |

This compound belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. Its unique substitution pattern contributes to its diverse biological activities.

The biological activity of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanamine is attributed to several mechanisms:

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, which is crucial for enzyme inhibition and catalysis.

- Hydrogen Bonding : The compound's ability to form hydrogen bonds allows it to interact with various biological macromolecules, influencing their function.

- π-π Interactions : These interactions enable the compound to stabilize binding with aromatic residues in proteins.

Antimicrobial Activity

Research indicates that imidazole derivatives, including 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanamine, possess notable antimicrobial properties:

- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains. For instance, its minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli are reported to be less than 125 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <125 |

| Escherichia coli | <125 |

| Pseudomonas aeruginosa | <150 |

Anti-inflammatory Properties

Imidazole derivatives are also noted for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Anticancer Potential

Emerging research highlights the potential of imidazole compounds in cancer therapy. For example, studies have demonstrated that certain substituted imidazoles can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival .

Case Studies and Research Findings

Several studies have explored the biological activities of imidazole derivatives:

- Study on Antibacterial Activity : A study published in Molecules evaluated various imidazole compounds' antibacterial efficacy against multiple strains. The findings indicated that 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanamine exhibited significant antibacterial activity comparable to established antibiotics .

- Anti-inflammatory Mechanism Investigation : Another research article focused on the anti-inflammatory properties of imidazole derivatives. The study found that these compounds could effectively reduce inflammation markers in vitro .

- Anticancer Activity Assessment : A recent investigation into the anticancer properties of substituted imidazoles revealed that certain derivatives could inhibit tumor growth in xenograft models . This suggests a promising avenue for future drug development.

Q & A

Q. What are the common synthetic routes for 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanamine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a primary amine (e.g., ethanamine) can react with a substituted imidazole precursor under basic conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity due to their high dielectric constants .

- Catalysts/Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) facilitates deprotonation and accelerates substitution .

- Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation.

- Purification : Column chromatography or recrystallization ensures high purity.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- ¹H/¹³C NMR : Verify substituent positions on the imidazole ring. For example, the methyl group at position 5 appears as a singlet (~δ 2.1 ppm), while aromatic protons (phenyl and imidazole) show distinct splitting patterns .

- IR : Stretching frequencies for C=N (~1600 cm⁻¹) and NH₂ (~3300 cm⁻¹) confirm functional groups.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z = 227 for [M+H]⁺) validate the molecular formula.

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how can software like SHELXL and WinGX address them?

Challenges include:

- Disorder in flexible groups : The ethanamine side chain may exhibit conformational disorder.

- Anisotropic displacement : Proper modeling of thermal motion requires robust refinement.

Q. Methodology :

- Use SHELXL for least-squares refinement to adjust atomic coordinates and displacement parameters .

- WinGX integrates tools for data reduction (e.g., absorption corrections) and visualization (ORTEP diagrams) to validate geometry .

- For disordered regions, apply geometric restraints or split-site occupancy models .

Q. How does the substitution pattern on the imidazole ring influence interactions with histamine receptors, and what experimental approaches validate these interactions?

The 5-methyl and 2-phenyl groups may sterically hinder or enhance binding to histamine H2/H4 receptors.

Q. Experimental validation :

- Radioligand binding assays : Use tritiated histamine analogs to measure displacement in receptor-rich tissues (e.g., gastric mucosa for H2) .

- Functional assays (cAMP/Calcium flux) : Transfect HEK293 cells with H2/H4 receptors and monitor downstream signaling upon compound exposure .

- Molecular docking : Compare binding poses with known agonists (e.g., 4-methylhistamine) using software like AutoDock .

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., spectroscopic vs. crystallographic bond lengths)?

- Multi-method validation : Cross-reference NMR-derived dihedral angles with crystallographic torsion angles .

- DFT calculations : Optimize the molecular geometry using Gaussian or ORCA and compare with experimental X-ray data .

- Error analysis : Check for systematic errors (e.g., crystal packing effects) that may distort bond lengths .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

- Chiral auxiliaries : Use enantiopure amines or catalysts (e.g., L-proline) in asymmetric synthesis.

- Chromatographic resolution : Employ chiral stationary phases (CSPs) in HPLC .

- Crystallization-induced asymmetric transformation : Promote selective crystallization of one enantiomer under kinetic control .

Q. How can researchers assess the compound's stability under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then monitor degradation via HPLC .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures.

- pH-solubility profiling : Measure solubility in buffers (pH 1–12) to identify optimal storage conditions .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to minimize oxidation and hydrolysis .

- Handling : Use gloveboxes for moisture-sensitive steps and avoid prolonged light exposure (amber glass vials) .

Q. How can in silico models predict the compound's pharmacokinetic properties (e.g., bioavailability, BBB penetration)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.